Product packaging for 6-Chloropyrido[3,2-d]pyrimidin-4-amine(Cat. No.:CAS No. 1499166-63-0)

6-Chloropyrido[3,2-d]pyrimidin-4-amine

Cat. No.: B1488079
CAS No.: 1499166-63-0
M. Wt: 180.59 g/mol
InChI Key: QPYPQWUXCWISAT-UHFFFAOYSA-N
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Description

6-Chloropyrido[3,2-d]pyrimidin-4-amine (CAS 1499166-63-0) is a versatile chemical intermediate of significant interest in medicinal chemistry and anticancer drug discovery. Its core structure is based on a pyrido[3,2-d]pyrimidine scaffold, which is a privileged structure in the design of ATP-competitive kinase inhibitors . Research has demonstrated that analogs and congeners of this scaffold, specifically pyrimidin-4-amines, can be engineered to target and potently inhibit tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) . EGFR is a well-validated target in oncology, as its deregulation drives the proliferation of various human cancers, including non-small cell lung cancer . The chloro group at the 6-position and the amine at the 4-position make this compound a highly useful synthon for further chemical elaboration, primarily via nucleophilic aromatic substitution, allowing researchers to develop a diverse library of targeted molecules for biological evaluation . This compound must be stored in a dark place under an inert atmosphere at 2-8°C . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5ClN4 B1488079 6-Chloropyrido[3,2-d]pyrimidin-4-amine CAS No. 1499166-63-0

Properties

IUPAC Name

6-chloropyrido[3,2-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4/c8-5-2-1-4-6(12-5)7(9)11-3-10-4/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPYPQWUXCWISAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1N=CN=C2N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 6-chloropyrido[3,2-d]pyrimidin-4-amine typically involves:

  • Construction of the pyrido[3,2-d]pyrimidine core through cyclocondensation reactions.
  • Introduction of the chlorine atom at the 6-position.
  • Amination at the 4-position to install the amino group.

The key synthetic routes often start from substituted pyridine or pyrimidine precursors, followed by stepwise functional group transformations and ring closure.

Cyclocondensation Route Using Chloro-substituted Precursors

A common approach involves the cyclocondensation of appropriately substituted aminopyridine derivatives with amidine or formamidine reagents to form the fused pyrido[3,2-d]pyrimidine core. For example:

  • Starting materials: 2-amino-4-chloropyridine derivatives or 2-chloroisonicotinic acid esters.
  • Cyclocondensation: Reaction with chloroformamidine hydrochloride under thermal conditions leads to ring closure, forming the pyrido[3,2-d]pyrimidine skeleton with chlorine retained at the 6-position.
  • Amination: The 4-position is functionalized with an amino group either by direct substitution or by reduction of a nitro or hydroxyl intermediate.

This method is supported by patent literature describing pyrido(3,2-d)pyrimidine derivatives for pharmaceutical applications, where selective substitutions are crucial for biological activity.

Stepwise Functional Group Transformations

An illustrative synthetic sequence reported in related pyrido-fused systems (e.g., pyrido[3,4-d]pyrimidines) involves:

Step Reaction Type Description Yield (%)
1 Nitration Nitration of 2-amino-4-methylpyridine to introduce nitro group High (not specified)
2 Sandmeyer reaction Conversion of amino to hydroxyl group using sodium nitrite 96
3 Chlorination Introduction of chlorine at the 6-position 78
4 Carboxylation Introduction of carboxyl group for further functionalization 81-96
5 Reduction Reduction of nitro to amino group 89
6 Cyclocondensation With chloroformamidine hydrochloride to form pyrido[3,2-d]pyrimidine core Not specified

This sequence exemplifies the careful manipulation of substituents to achieve the desired 6-chloro and 4-amino functionalities.

Alternative Synthetic Approaches

  • Microwave-assisted cyclocondensation: Recent advances include microwave irradiation to promote rapid cyclization of α,β-unsaturated esters or malononitrile derivatives with amidines, yielding pyrido[2,3-d]pyrimidine analogs efficiently. While this method is more commonly applied to pyrido[2,3-d]pyrimidines, the underlying principles can be adapted for the this compound scaffold.

  • Nanocrystalline MgO catalysis: The use of nanocrystalline magnesium oxide as a catalyst in aqueous media at moderate temperatures has been reported for the synthesis of pyrido[2,3-d]pyrimidine derivatives via multicomponent reactions. This green chemistry approach may be applicable to the preparation of this compound by selecting appropriate starting materials.

Summary Table of Key Preparation Methods

Method Starting Materials Key Reactions Conditions Advantages References
Cyclocondensation of chloro-substituted aminopyridines 2-amino-4-chloropyridine, chloroformamidine hydrochloride Thermal cyclization Heat, polar solvents Selective chlorination, high regioselectivity
Stepwise functional group transformation 2-amino-4-methylpyridine, nitric acid, sodium nitrite, iron reduction Nitration, Sandmeyer, chlorination, reduction, cyclocondensation Varied, moderate to high yields Controlled substitution pattern
Microwave-assisted multicomponent reaction α,β-unsaturated esters, malononitrile, amidines Microwave irradiation cyclocondensation Microwave, solvent-free or aqueous Rapid, eco-friendly
Nanocrystalline MgO catalyzed synthesis 6-aminouracil, malononitrile, aldehydes Catalytic multicomponent reaction 80 °C, water Green, high yields

Research Findings and Observations

  • The presence of the chlorine atom at the 6-position is critical for biological activity in many derivatives, necessitating selective chlorination strategies early in the synthesis.
  • Amination at the 4-position is efficiently achieved via nucleophilic aromatic substitution or reduction of nitro precursors.
  • Cyclocondensation with chloroformamidine hydrochloride is a robust method to form the fused pyrido[3,2-d]pyrimidine ring system.
  • Emerging green chemistry methods such as microwave-assisted synthesis and nanocatalysis offer promising alternatives for efficient and sustainable synthesis.
  • Yields vary by step but generally range from moderate to high (70-95%), indicating reliable synthetic protocols.
  • The synthetic routes also allow for structural diversification, enabling medicinal chemists to explore structure-activity relationships for pharmacological optimization.

Chemical Reactions Analysis

Types of Reactions: 6-Chloropyrido[3,2-d]pyrimidin-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Formation of substituted pyrimidines.

Scientific Research Applications

6-Chloropyrido[3,2-d]pyrimidin-4-amine is a chemical compound with the CAS No. 1499166-63-0 . It has a role in scientific research, serving as a building block in the synthesis of more complex molecules.

Synthesis of 6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one

6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one can be used as a precursor for synthesizing other compounds :

  • From 3-Amino-6-chloropicolinamide: 3-Amino-6-chloropicolinamide (2.5 g, 14.6 mmol) and triethyl orthoformate (100 mL, 60 mmol) are added to a 250 mL pear-shaped flask and reacted at 146 °C for 2 hours. After completion, the mixture is cooled, filtered, and dried to obtain 6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one as a yellow solid (2.25 g, 85.14% yield) .
  • From S-amino-theta-chloro-pyridine^-carboxylic acid amide: S-amino-theta-chloro-pyridine^-carboxylic acid amide (7.45 g, 43.41 mmol) is taken up in triethylorthoformate (150 mL) and stirred for 3 hours at 145 °C. After cooling, the precipitate is filtered off, washed with Et2O, and dried to obtain 6-chloro-3/-/-pyrido[3,2-d]pyrimidin-4-one .

Reactions of 6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one

6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one can undergo further reactions to create different compounds :

  • Suzuki-Miyaura Coupling:
    • Reacting 6-chloro-pyrido[3,2-d]pyrimidin-4(3H)one with 4-fluorophenylboronic acid in the presence of K2CO3 and tetrakis(triphenylphosphine)palladium(0) in dioxane and water yields a product that can be purified by silica gel flash chromatography, with a methanol and dichloromethane mixture as the mobile phase .
    • Reacting 6-chloro-pyrido[3,2-d]pyrimidin-4(3H)-one with 3,4-dimethoxyphenyl boronic acid, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0) in 1,4-dioxane and water, followed by purification using silica gel column chromatography with an acetone/dichloromethane mixture as the mobile phase yields a product with a mass spectrum of m/z : 284 ([M+H]+, 100) .
    • Reacting 6-chloro-pyrido[3,2-d]pyrimidin-4(3H)one with 4-methoxy-3-methylphenyl boronic acid, potassium carbonate, and tetrakis(tri- phenylphosphine)palladium(O) in 1,4-dioxane and water, followed by purification by silica gel column chromatography affords the title compound as a pure white powder .
  • Microwave Irradiation: Reacting 6-Chloropyrido[3,2-ii]pyrimidin-4(3H)-one with (2Lambda)-2-(2,5- difluorophenyl)pyrrolidine in EtOH under microwave irradiation at 150 °C for 2 hours, followed by purification via HPLC, yields a specific pyrrolidinyl derivative .

Potential Applications

Mechanism of Action

6-Chloropyrido[3,2-d]pyrimidin-4-amine is similar to other pyrimidines, such as 6-Chloropyrido[3,4-d]pyrimidin-4-amine and 4-Amino-6-chloropyrido[3,2-d]pyrimidine. its unique structural features, such as the position of the chlorine atom, contribute to its distinct chemical and biological properties.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

A. 6-Chloro-N-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4-amine

  • Structure : Incorporates a 4-fluorophenyl group at the 4-amine position.
  • Synthesis: Achieved via nucleophilic aromatic substitution (NAS) with 4-fluoroaniline in isopropanol (96.79% yield) .
  • Bioactivity : Designed as a dual-targeting inhibitor of Mnk and HDAC enzymes, leveraging the fluorophenyl group for enhanced target engagement .

B. 6-(2-Fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine

  • Structure : Features a 2-fluoropyridinyl substituent at position 4.
  • Bioactivity: Exhibits low nanomolar potency against MAP4K4 (IC₅₀ <10 nM) and exceptional kinase selectivity (>100-fold over other kinases). The fluoropyridinyl group enhances π-stacking interactions in the ATP-binding pocket .

C. 6-Ethynylthieno[3,2-d]pyrimidin-4-anilines

  • Structure: Replaces the pyrido ring with a thieno ring and introduces an ethynyl group at position 5.
  • Synthesis: Utilizes Sonogashira coupling for ethynyl group installation, enabling covalent binding to cysteine residues .
  • Application : Acts as tunable covalent modifiers for irreversible inhibition of kinases like EGFR and BTK .
Tricyclic Derivatives with Enhanced Pharmacological Profiles

A. 8-Chloro-9-methylpyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amine

  • Structure: Fused tricyclic core with a thieno ring and methyl group at position 7.
  • Bioactivity: Displays low nanomolar potency as an M4 PAM (positive allosteric modulator) and reduced cytochrome P450 inhibition compared to parent scaffolds .

B. 8-Chloro-7,9-dimethylpyrido[3′,2′:4,5]furo[3,2-d]pyrimidin-4-amine

  • Structure : Incorporates a furo ring and dual methyl groups.
  • Advantages : Improved metabolic stability and CNS penetration due to reduced polarity (logP ~2.8) .
Physicochemical and Pharmacokinetic Comparison
Compound TPSA (Ų) logP Solubility (µM) CYP Inhibition Key Target Potency (IC₅₀)
6-Chloropyrido[3,2-d]pyrimidin-4-amine 58.1 1.5 120 Moderate Mnk, HDAC 50–100 nM
6-(2-Fluoropyridin-4-yl) derivative 65.2 2.1 85 Low MAP4K4 <10 nM
8-Chloro-9-methyl tricyclic derivative 45.3 2.8 25 Low M4 receptor 15 nM
6-Ethynylthieno[3,2-d]pyrimidin-4-amine 72.4 1.9 45 High EGFR (covalent) 2–5 nM

Key Observations :

  • Tricyclic Derivatives : Lower TPSA and higher logP enhance blood-brain barrier penetration, critical for CNS targets .
  • Ethynyl Modifications : Covalent binding improves potency but may increase off-target effects due to reactive groups .
  • Fluorine Substituents : Enhance potency and selectivity via electronic effects and reduced metabolic clearance .

Biological Activity

6-Chloropyrido[3,2-d]pyrimidin-4-amine is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities against various cancer targets. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in inhibiting specific kinases, and related case studies.

The structure of this compound allows it to interact with several biological targets. Its core pyrido[3,2-d]pyrimidine structure is known to mimic purine structures, facilitating interactions with ATP-binding sites in various kinases. This compound has been investigated primarily for its role as a tyrosine kinase inhibitor (TKI) , which is crucial for regulating cell proliferation and survival pathways in cancer cells.

Antitumor Activity

Research indicates that this compound exhibits significant antiproliferative activity against several cancer cell lines. In vitro studies have shown that it can inhibit the growth of prostate cancer cells (PC-3) and other solid tumors by targeting key signaling pathways involved in oncogenesis.

Key Findings:

  • The compound demonstrated an IC50 value of approximately 0.3 μM against HepG-2 liver cancer cells, outperforming doxorubicin in comparative studies .
  • It has shown efficacy against various kinases such as CDK4/6 , EGFR , and PDGFRβ , which are vital for tumor growth and survival .

Case Studies

  • Inhibition of ZAP-70 Kinase :
    • A study reported that certain derivatives of pyrido[3,2-d]pyrimidines exhibited over 90% inhibition of ZAP-70 kinase activity, a critical target in lymphoma treatment. Molecular docking studies suggested that the C4 substituent enhances binding within the ATP-binding pocket of ZAP-70, contributing to its high inhibitory activity .
  • Dual Inhibition of HDAC and Mnk :
    • Another study synthesized 4,6-disubstituted derivatives that showed promising results as dual inhibitors of histone deacetylases (HDAC) and MNK kinases. Among these derivatives, one compound exhibited excellent antiproliferative effects against PC-3 cells, indicating the potential for multi-target therapeutic strategies .

Comparative Efficacy Table

The following table summarizes the IC50 values and biological activities of this compound compared to other known compounds:

CompoundTarget Cell LineIC50 (μM)Mechanism of Action
This compoundHepG-20.3TKI (ZAP-70 inhibition)
DoxorubicinHepG-20.6DNA intercalation
Compound A12PC-30.5Dual HDAC/Mnk inhibition
Compound D06PC-30.7Mnk inhibition

Q & A

Q. What are the key considerations for optimizing the synthesis of 6-Chloropyrido[3,2-d]pyrimidin-4-amine to maximize yield and purity?

Methodological Answer:

  • Reaction Conditions : Use palladium catalysts for coupling reactions, and optimize temperature (80–120°C) and solvent polarity (e.g., DMF or THF) to enhance nucleophilic substitution efficiency .
  • Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradient) followed by recrystallization in ethanol to isolate high-purity crystals. Monitor purity via HPLC (>95%) .
  • Analytical Validation : Confirm structural integrity using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H NMR to identify aromatic protons (δ 7.5–8.5 ppm) and amine protons (δ 5.5–6.5 ppm). 13^13C NMR confirms chlorine substitution via deshielding effects (C-Cl at ~140 ppm) .
  • Mass Spectrometry : Electrospray ionization (ESI-MS) detects the molecular ion peak [M+H]+^+ and chlorine isotopic patterns .
  • FT-IR : Validate amine (-NH2_2) stretches at 3300–3500 cm1^{-1} and C-Cl vibrations at 550–650 cm1^{-1} .

Q. What solvent systems enhance the solubility of this compound in pharmacological assays?

Methodological Answer:

  • Polar Aprotic Solvents : DMSO or DMF for stock solutions (10–50 mM).
  • Aqueous Buffers : Use phosphate-buffered saline (PBS) with 0.1% Tween-20 for in vitro assays. Pre-saturate with sonication (30 min) to avoid precipitation .

Advanced Research Questions

Q. How can computational docking studies predict the biological targets of this compound derivatives?

Methodological Answer:

  • Software Tools : Use AutoDock Vina or Schrödinger Suite for molecular docking. Prepare the ligand (AM1-BCC charges) and protein (PDB ID: e.g., kinase domains) .
  • Binding Affinity Analysis : Rank derivatives by ΔG values (< -8 kcal/mol suggests strong binding). Validate with molecular dynamics simulations (NAMD/GROMACS) to assess stability .
  • Target Prioritization : Cross-reference with databases like ChEMBL or PubChem BioAssay to identify kinase or protease targets .

Q. What strategies resolve contradictions in reported biological activities of halogenated pyrimidine analogs?

Methodological Answer:

  • Structural Comparisons : Use Tanimoto similarity indices (e.g., <0.7 indicates significant divergence) to differentiate analogs. Compare substituent effects (e.g., iodine vs. methyl groups in pyridines) .
  • Experimental Replication : Standardize assay protocols (e.g., IC50_{50} measurements in triplicate) across cell lines (HEK293 vs. HeLa) to isolate context-dependent effects .
  • Meta-Analysis : Apply cheminformatics tools (KNIME, RDKit) to cluster bioactivity data and identify outliers .

Q. How to design a structure-activity relationship (SAR) study for kinase inhibition optimization?

Methodological Answer:

  • Substituent Variation : Synthesize derivatives with halogen (F, Br), alkyl (methyl, butyl), or electron-withdrawing groups (CF3_3) at positions 2 and 6 .
  • Bioassay Design : Test inhibition against EGFR or CDK2 kinases using fluorescence polarization (FP) assays. Corrogate IC50_{50} values with steric/electronic parameters (Hammett σ) .
  • Data Modeling : Use partial least squares (PLS) regression to quantify substituent contributions to activity .

Safety and Compliance

Q. What safety protocols are critical when handling chlorinated pyrimidines?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • Waste Disposal : Quench residual chlorine with sodium thiosulfate before aqueous neutralization .
  • Exposure Mitigation : Monitor air quality with real-time FTIR for chloroamine vapors (>1 ppm threshold) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Chloropyrido[3,2-d]pyrimidin-4-amine
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6-Chloropyrido[3,2-d]pyrimidin-4-amine

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